2-amino-1H-pteridin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H3,7,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXQXTQTPAJEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C(=N1)C(=O)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Biological Localization of 2 Amino 1h Pteridin 4 One and Its Derivatives
Distribution Across Biological Kingdoms
Pterin (B48896) and its derivatives have been identified in a vast array of organisms, from complex multicellular animals to unicellular bacteria. Their roles are as diverse as the organisms in which they are found, acting as pigments, components of cofactors for redox reactions, and signaling molecules. nih.gov
In the animal kingdom, pterins are perhaps most famously known for their role as pigments. cinz.nz In insects , they are responsible for a wide range of colors in the eyes, bodies, and wings. nih.gov For example, drosopterins create the red eye color in the fruit fly Drosophila melanogaster, while xanthopterin (B1683600) contributes to the yellow and orange hues in the wings of many butterfly species. nih.govresearchgate.net Isoxanthopterin (B600526) has been proposed as a "storage-excretion" form of nitrogen in insects due to its widespread presence in the body. mdpi.com
Fish, amphibians, and reptiles also utilize pterins for dermal coloration. These pigments are typically located in specialized pigment-containing cells called chromatophores. In contrast, pterins are generally absent as dermal pigments in birds and mammals . cinz.nz
Beyond pigmentation, a crucial pterin derivative in vertebrates is tetrahydrobiopterin (B1682763) (BH4). It functions as an essential cofactor for several aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters and other vital molecules. nih.gov
| Animal Group | Examples of Pterin Derivatives | Primary Function/Localization |
|---|---|---|
| Insects | Drosopterins, Xanthopterin, Isoxanthopterin, Sepiapterin (B94604) | Eye, body, and wing pigmentation |
| Fish | Unspecified pterin pigments | Dermal coloration in chromatophores |
| Amphibians | Pterorhodin | Dermal coloration |
| Reptiles | Unspecified pterin pigments | Dermal coloration |
| Birds | Spheniscin | Feather pigmentation (e.g., penguins) |
| Mammals | Tetrahydrobiopterin (BH4) | Enzymatic cofactor in various tissues |
In the plant kingdom, pterins are fundamental intermediates in the biosynthesis of folates (vitamin B9). wikipedia.orgnih.gov Folates are essential cofactors involved in one-carbon transfer reactions, which are critical for the synthesis of nucleotides and amino acids. wikipedia.org The presence of 2-amino-1H-pteridin-4-one has been reported in various plant species, including Arabidopsis thaliana, pea (Pisum sativum), tomato (Lycopersicon esculentum), and soybean (Glycine max). nih.govhmdb.ca
Research indicates that while plants synthesize pterins as precursors to folates, some species may not possess the enzymatic machinery to reduce oxidized pterins. nih.gov This suggests that once these pterin intermediates become oxidized, they may be permanently removed from the metabolically active pool for folate synthesis. nih.gov
| Plant Species | Reported Pterin Presence | Biological Role |
|---|---|---|
| Arabidopsis thaliana | Yes | Intermediate in folate biosynthesis |
| Pisum sativum (Pea) | Yes | Intermediate in folate biosynthesis |
| Lycopersicon esculentum (Tomato) | Yes | Intermediate in folate biosynthesis |
| Glycine max (Soybean) | Yes | Metabolite |
Pterin derivatives are also present in the fungal kingdom. Certain species of fungi are known to produce these compounds as secondary metabolites. For instance, strains of Aspergillus flavus and Aspergillus oryzae can produce fluorescent pterin derivatives such as asperopterin A, asperopterin B, and isoxanthopterin. researchgate.net
Furthermore, the yeast Saccharomyces cerevisiae has been shown to utilize dihydropterins, indicating the existence of metabolic pathways involving pterin compounds in this organism. nih.gov The presence of these pathways is significant as pterin-based compounds have been investigated for their potential as antifungal agents.
Bacteria utilize a diverse array of pterin derivatives for various metabolic functions. researchgate.net In many bacterial species, molybdopterin is a crucial component of the molybdenum cofactor (Moco), which is essential for the function of enzymes like nitrate (B79036) reductase and sulfite (B76179) oxidase. researchgate.netpnas.org
Cyanobacteria produce pteridine (B1203161) glycosides, such as biopterin (B10759762) glucoside, and have been implicated in processes like UV protection and phototaxis. researchgate.net The bacterium Escherichia coli is known to produce this compound as a metabolite. nih.gov In methanogenic bacteria , a unique pterin derivative called tetrahydromethanopterin serves as a C1 carrier cofactor in the process of methane (B114726) formation. wikipedia.org
| Bacterial Group/Species | Key Pterin Derivatives | Primary Function |
|---|---|---|
| General Bacteria | Molybdopterin | Component of the molybdenum cofactor (Moco) for various enzymes |
| Cyanobacteria | Biopterin glucoside, Cyanopterin | UV protection, phototaxis |
| Escherichia coli | This compound | Metabolite |
| Methanogenic Bacteria | Tetrahydromethanopterin | Cofactor in methanogenesis |
Subcellular and Tissue Localization of Pterins
The localization of pterins within cells and tissues is closely tied to their specific biological functions. In insects , pterin pigments are deposited as granules within the cuticle or the underlying epidermis. researchgate.net In the larvae of Drosophila, pteridines have been localized to the fat body. nih.gov
In vertebrates such as fish and amphibians , pterin pigments are found within dermal chromatophores, specifically in xanthophores (which contribute to yellow and red coloration) and iridophores (which are involved in structural coloration).
In mammals , while not used for dermal pigmentation, the vital cofactor tetrahydrobiopterin (BH4) is distributed across a wide range of tissues. Analysis of RNA expression suggests the presence of pterin-related metabolic pathways in numerous organs, reflecting the widespread requirement for BH4-dependent enzymes.
In fungi , studies on the subcellular localization of enzymes involved in the biosynthesis of various metabolites, including those with structural similarities to pterin pathways, have identified their presence in the cytosol, endosomes, endoplasmic reticulum, and vacuoles. nih.gov For example, in Aspergillus fumigatus, enzymes for melanin (B1238610) biosynthesis, a process that can be conceptually linked to pigment formation, were found in endosomes. nih.gov
In bacteria , the localization can be specific. For example, in Agrobacterium tumefaciens, a pterin-binding protein, PruR, is located in the periplasm, where it interacts with pterins that accumulate extracellularly. pnas.org In many other bacteria, pterin cofactors like Moco and tetrahydromethanopterin are found in the cytoplasm where they participate in enzymatic reactions. researchgate.netpnas.org
Redox Chemistry and Free Radical Interactions of Pterins
Characterization of Pterin (B48896) Oxidation States: Fully Oxidized, Dihydropterin, Tetrahydropterin
The pterin molecule is composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring system, which can undergo two-electron, two-proton redox reactions to interconvert between its three stable oxidation states. nih.gov The fully reduced and semi-reduced forms are more prevalent in biological systems. wikipedia.org
Fully Oxidized Pterin: In its completely oxidized state, the pterin ring system is aromatic. These oxidized pterins are often found in biological systems as the metabolic end-products of reactions involving their reduced counterparts. mdpi.com They are known to be highly fluorescent and can act as photosensitizers, leading to the production of singlet oxygen. nih.gov
Dihydropterin: The semi-reduced dihydropterin state is an intermediate in many biological pathways. The most common and stable isomer is 7,8-dihydropterin. Another key, though less stable, form is the quinonoid dihydropterin, which is a primary product of the oxidation of tetrahydropterin. nih.govnih.gov The stability and reactivity of dihydropterin tautomers are crucial for their biological function and subsequent metabolic fate.
Tetrahydropterin: The fully reduced 5,6,7,8-tetrahydropterin is the most biologically active form, serving as a critical cofactor for a variety of enzymes. mdpi.com For instance, tetrahydrobiopterin (B1682763) (BH4), a derivative of tetrahydropterin, is essential for aromatic amino acid hydroxylases and nitric oxide synthases. wikipedia.org Tetrahydropterins are potent reducing agents and are susceptible to oxidation. nih.gov
Below is an interactive table summarizing the key features of the different pterin oxidation states.
| Oxidation State | Common Name | Key Characteristics | Biological Significance |
| Fully Oxidized | Pterin | Aromatic, fluorescent, photosensitizer | Often a metabolic byproduct, can be a marker of oxidative stress |
| Semi-reduced | Dihydropterin | Exists in various tautomeric forms (e.g., 7,8-dihydropterin, quinonoid dihydropterin) | Intermediate in redox cycling and metabolism |
| Fully Reduced | Tetrahydropterin | Potent reducing agent, non-aromatic pyrazine ring | Active form as an enzymatic cofactor |
Autoxidation Mechanisms of Reduced Pterins in Biological Contexts
Reduced pterins, particularly tetrahydropterins, are prone to autoxidation in the presence of molecular oxygen. researchgate.net This non-enzymatic oxidation is a significant aspect of their chemistry in biological systems and can contribute to cellular redox state.
The autoxidation of tetrahydrobiopterin (H4Bip) is a multi-step process. mdpi.com The initial reaction with molecular oxygen can lead to the formation of a superoxide (B77818) radical. researchgate.net This initiation step is followed by a rapid reaction of the superoxide with another molecule of H4Bip, likely establishing a chain reaction that involves the reduction of molecular oxygen by the intermediate tetrahydrobiopterin radical. researchgate.net
The primary product of this oxidation is the unstable quinonoid dihydrobiopterin (qH2Bip). mdpi.com In the absence of enzymatic reduction, qH2Bip can undergo two main competing pathways: isomerization to the more stable 7,8-dihydrobiopterin (H2Bip) or cleavage of the side chain at the C-6 position to form dihydropterin. mdpi.com The pathway taken is highly dependent on factors such as pH and the type of buffer present. mdpi.comnih.gov Under acidic conditions, the formation of H2Bip is favored, while at neutral pH, the loss of the side chain is the more prominent pathway. mdpi.com
The autoxidation of reduced pterins is a critical consideration in pathologies where there is an overproduction of these compounds, as it can lead to increased oxidative stress. researchgate.net
Participation in Radical-Mediated Reactions
All oxidation states of pterins can participate in reactions involving free radicals. nih.gov Reduced pterins can act as reducing agents for free radical species. nih.gov A paramount example of this is the role of tetrahydrobiopterin (H4Bip) in the catalytic cycle of nitric oxide synthase (NOS). During the synthesis of nitric oxide (NO), H4Bip donates an electron, leading to the formation of a pterin radical cation (H4Bip•+). nih.govresearchgate.net This radical is a mandatory intermediate for the production of NO. nih.gov
The formation of pterin radicals can occur both enzymatically and non-enzymatically. nih.gov Triplet-state oxidized pterins, formed through photosensitization, can react with other pterins to generate reactive cationic and anionic radicals. nih.gov These pterin-centered radicals can then interact with molecular oxygen to produce superoxide-anion radicals, further propagating radical chain reactions. nih.gov The specific nature of the radical formed and its subsequent reactivity can be influenced by the substituents on the pterin ring. nih.gov
Dual Nature: Pro-oxidant and Antioxidant Activities of Pterin Species
Pterins exhibit a dual character, capable of acting as both antioxidants and pro-oxidants, depending on the specific pterin species, its concentration, and the surrounding chemical environment. nih.govnih.gov
Antioxidant Activity: Reduced pterins, such as tetrahydropterin, can function as effective antioxidants by scavenging free radicals. nih.gov They can directly react with and neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov
Pro-oxidant Activity: Conversely, reduced pterins can also exhibit pro-oxidant properties. As strong reducing agents, they can participate in Fenton-like chemistry in the presence of transition metal ions like iron or copper. nih.govfrontiersin.org In this process, the reduced pterin reduces the metal ion (e.g., Fe³⁺ to Fe²⁺), which can then react with hydrogen peroxide to generate the highly reactive hydroxyl radical. nih.gov
Furthermore, the autoxidation of reduced pterins itself is a pro-oxidant process, as it leads to the production of superoxide radicals. researchgate.net This can contribute to a state of oxidative stress if not adequately counteracted by the cell's antioxidant defense systems. nih.gov Oxidized pterins can also contribute to pro-oxidant conditions by acting as substrates or inhibitors for enzymes involved in the generation of free radicals. nih.gov
The net effect of a particular pterin compound—whether it behaves as an antioxidant or a pro-oxidant—is a complex interplay of various factors within the specific biological setting. nih.gov
Chemical Synthesis Methodologies for 2 Amino 1h Pteridin 4 One and Its Structural Analogs
Classical Approaches for Pterin (B48896) Scaffold Construction
The construction of the bicyclic pterin system, which consists of a fused pyrimidine (B1678525) and pyrazine (B50134) ring, can be accomplished by forming the pyrazine ring onto a pyrimidine precursor or vice-versa. nih.govmdpi.com Several classical methods have been established for this purpose.
Gabriel–Isay Condensation
One of the most utilized methods for synthesizing the pterin scaffold is the Gabriel–Isay condensation. nih.gov This reaction involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as a diketone, dialdehyde, or ketoaldehyde. mdpi.comwikipedia.orguni-greifswald.de
The reaction mechanism is initiated by a nucleophilic attack from the more reactive amino group at the C5 position of the pyrimidine onto the more electrophilic carbonyl carbon of the dicarbonyl compound. nih.govmdpi.com A subsequent cyclization and dehydration leads to the formation of the pyrazine ring. mdpi.comuni-greifswald.de A significant challenge with this method arises when using an unsymmetrical dicarbonyl compound, as it can lead to the formation of a mixture of C6 and C7 substituted regioisomers. nih.govuni-greifswald.de In the traditional Gabriel–Isay condensation, the 7-substituted isomer is often the major product. nih.gov
Several modifications have been developed to improve the reaction's efficiency and regioselectivity. For instance, microwave-assisted Gabriel–Isay condensation has been reported to provide 6-substituted pterins with good yields and significantly reduced reaction times. nih.gov
| Method | Reactants | Product(s) | Key Features |
| Gabriel–Isay Condensation | 5,6-Diaminopyrimidine, 1,2-Dicarbonyl Compound | Pterin Scaffold | Can produce mixtures of C6/C7 regioisomers. nih.govuni-greifswald.de |
Polonovski–Boon Synthesis
The Polonovski–Boon synthesis provides a regiospecific route to pterin derivatives. nih.govnih.gov This method involves the reaction of a 6-chloro-5-nitro-pyrimidine with an α-amino carbonyl compound. nih.gov The reaction proceeds through the reduction of the nitro group and subsequent cyclization to form the pyrazine ring. nih.gov
A distinct feature of the Polonovski–Boon synthesis is that the immediate product of the ring closure is the semi-reduced 7,8-dihydropterin. nih.govnih.gov This intermediate can then be oxidized to the fully aromatic pterin using oxidizing agents like hydrogen peroxide or simply through exposure to air. nih.gov This method has been effectively used in the synthesis of functionalized tetrahydrobiopterin (B1682763). nih.govresearchgate.net
| Method | Reactants | Product(s) | Key Features |
| Polonovski–Boon Synthesis | 6-Chloro-5-nitro-pyrimidine, α-Amino Carbonyl Compound | 7,8-Dihydropterin (intermediate), Pterin (final) | Regiospecific; yields a semi-reduced intermediate. nih.govnih.gov |
Taylor Method
The Taylor method offers an alternative strategy where the pyrimidine ring is constructed onto a pre-existing, appropriately substituted pyrazine ring. nih.govmdpi.com This approach is particularly useful when the desired substitution pattern on the pyrazine moiety is more readily accessible than the corresponding dicarbonyl compound needed for the Gabriel–Isay condensation. nih.govmdpi.com
In this synthesis, a substituted aminopyrazine is used as the starting material. The pyrimidine ring is then formed by incorporating a one-carbon unit and two nitrogen atoms, often from reagents like guanidine, urea, or thiourea. nih.gov The versatility of this method allows for the synthesis of a wide range of biologically relevant pterin and pteridine (B1203161) compounds. nih.gov However, the availability of the required substituted pyrazine precursors can sometimes limit its application. nih.gov
| Method | Reactants | Product(s) | Key Features |
| Taylor Method | Substituted Pyrazine, Guanidine (or similar N-C-N source) | Pterin Scaffold | Builds pyrimidine ring onto an existing pyrazine; useful for specific substitution patterns. nih.govmdpi.com |
Strategies for Derivatization and Functionalization of the Pterin Backbone
While classical methods are effective for building the basic pterin scaffold, the introduction of specific functional groups, particularly at the C6 and C7 positions, often requires further derivatization. This process is complicated by the inherent chemical properties of the pterin system.
Overcoming Synthetic Challenges Due to Pterin Inertness and Low Solubility
A primary obstacle in the chemical manipulation of pterins is their pronounced low solubility in water and most organic solvents. nih.govvalpo.edu This poor solubility stems from strong intermolecular hydrogen bonding facilitated by the amine and keto functional groups on the pterin ring. nih.govresearchgate.net This characteristic significantly hampers synthetic transformations. nih.govnih.gov
Several strategies have been developed to mitigate these issues:
Substituent Modification : One effective approach is to modify the functional groups that contribute to hydrogen bonding. Alkylation or acylation of the amine or amide functionalities can disrupt the intermolecular network and improve solubility. nih.govresearchgate.net For example, introducing a pentyl group at the C4 oxygen has been shown to lock the tautomeric form and increase the solubility of intermediates, facilitating further reactions. nih.gov
Late-Stage Pterin Formation : An alternative strategy involves carrying out desired chemical modifications on a more soluble precursor before the final cyclization to form the insoluble pterin ring. This bypasses the solubility issues during intermediate steps. valpo.edu
Mechano-chemistry : Solid-state synthesis using techniques like ball milling has emerged as a viable method to drive reactions involving poorly soluble pterin precursors, avoiding the need for dissolution. nih.gov
Regioselective Introduction of Substituents (e.g., at C6, C7)
Achieving regioselectivity in the functionalization of the pterin backbone is crucial, as the biological activity of many pterins is determined by the position of their substituents. Most naturally occurring, biologically important pterin derivatives are substituted at the C6 position. mdpi.comnih.gov
Classical Synthesis Control : As mentioned, the Gabriel-Isay condensation often yields a mixture of C6 and C7 isomers, with the C7 product frequently predominating. nih.gov In contrast, the Polonovski-Boon and Taylor methods generally offer better regiocontrol, providing more direct access to 6-substituted pterins. mdpi.com The Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, is another method that affords regioselective products. mdpi.com
Post-Synthesis Functionalization : Direct functionalization of a pre-formed pterin ring can be challenging. The electronic distribution in the pterin molecule makes the C7 position generally more susceptible to certain reactions, such as Minisci acylation. mdpi.comnih.gov To achieve substitution at the less reactive C6 position, a common strategy involves activating this site. One approach is the synthesis of a 6-oxo-pterin derivative, which can then be converted to a 6-tosylpterin. mdpi.comnih.gov The tosyl group acts as a good leaving group, enabling the regioselective introduction of various substituents at C6 via cross-coupling reactions, such as the Suzuki and Sonogashira couplings. nih.gov
Use of Protecting Groups and Unconventional Transformations
The inherent low solubility of the pterin framework presents a significant hurdle in its synthetic derivatization. nih.gov To address this, researchers have employed various strategies, including the strategic use of protecting groups and the application of unconventional transformation methods to enhance reactivity and facilitate functionalization.
A common approach to improve the solubility of pterins in organic solvents is the protection of the exocyclic amino group at the C2 position as an amide. researchgate.net For instance, the introduction of a pivaloyl group can significantly increase solubility in solvents like ethanol, ethyl acetate, and dichloromethane. researchgate.net However, the lability of such protecting groups can be a drawback, as they may be cleaved under certain reaction conditions, leading to the precipitation of the deprotected pterin before the desired transformation is complete. researchgate.net
To overcome the low reactivity of the pterin core, derivatization at the C6 position is often achieved by introducing a good leaving group. The synthesis of 6-chloropterin derivatives, for example, allows for subsequent nucleophilic substitution or cross-coupling reactions. nih.gov A more recent and effective strategy involves the preparation of 6-tosyl or 6-triflate derivatives of pterin. nih.govresearchgate.netresearchgate.net These activated intermediates are amenable to a variety of transformations, including Suzuki cross-coupling reactions, which provide a powerful tool for introducing carbon-carbon bonds at the C6 position. nih.gov
In addition to chemical modifications, unconventional reaction conditions have been explored to drive transformations that are otherwise difficult to achieve. A notable example is the use of mechanochemistry, or ball milling, in conjunction with Suzuki cross-coupling reactions of tosylated pterins. nih.gov This solid-state synthesis technique can enhance reaction efficiency and provide access to a diverse range of functionalized pterins that are challenging to obtain through traditional solution-phase chemistry. nih.gov
| Strategy | Purpose | Example |
| Protecting Groups | Improve solubility | Pivaloyl protection of the N2-amino group. researchgate.net |
| Activating Groups | Facilitate nucleophilic substitution and cross-coupling | Conversion to 6-chloro, 6-tosyl, or 6-triflate derivatives. nih.govresearchgate.netresearchgate.net |
| Unconventional Transformations | Enhance reaction efficiency and access novel derivatives | Mechanochemistry (ball milling) for Suzuki cross-coupling reactions. nih.gov |
Stereoselective Synthesis of Chiral Pterin Derivatives
The stereochemistry of substituents on the pterin ring is crucial for the biological activity of many of its derivatives, such as tetrahydrobiopterin. Consequently, the development of stereoselective synthetic methods has been a major focus of research.
A significant breakthrough in this area is the regio- and stereoselective synthesis of 6-substituted pteridines, including the naturally occurring L-erythro-biopterin. elsevierpure.com This method involves the condensation of 2,4,5-triamino-6-butoxypyrimidine with chiral 2-formyloxiranes, followed by an oxidation step. elsevierpure.com The chirality of the oxirane dictates the stereochemistry of the resulting side chain at the C6 position of the pterin ring.
The Viscontini reaction is another cornerstone of stereoselective pterin synthesis. This reaction involves the condensation of a 2,5,6-triaminopyrimidin-4-one with a sugar derivative, typically a phenylhydrazone. mdpi.comacs.orgresearchgate.netnewdrugapprovals.org The inherent chirality of the sugar is transferred to the newly formed pterin side chain. The stereoselectivity of the Viscontini reaction is often driven by an Amadori rearrangement, which helps to control the formation of the desired stereoisomers. mdpi.com This method has been successfully employed in the synthesis of complex chiral molecules like cyclic pyranopterin monophosphate, a key intermediate in the biosynthesis of the molybdenum cofactor. acs.orgresearchgate.netnewdrugapprovals.org
Furthermore, insights from the biosynthesis of tetrahydropterins have inspired synthetic strategies. The natural pathway involves a series of enzymatic steps that proceed with high stereospecificity, converting dihydroneopterin triphosphate to tetrahydrobiopterin through intermediates like 6-pyruvoyl-tetrahydropterin. nih.govnih.gov Mimicking these enzymatic transformations in a laboratory setting presents a significant challenge but offers a blueprint for achieving high levels of stereocontrol.
| Method | Key Features | Application Example |
| Condensation with Chiral Epoxides | Utilizes chiral 2-formyloxiranes to introduce a stereocenter at C6. elsevierpure.com | Synthesis of L-erythro-biopterin. elsevierpure.com |
| Viscontini Reaction | Employs chiral sugars to establish multiple stereocenters in the side chain. mdpi.comacs.orgresearchgate.netnewdrugapprovals.org | Synthesis of cyclic pyranopterin monophosphate. acs.orgresearchgate.netnewdrugapprovals.org |
| Biomimetic Approaches | Inspired by the stereospecific enzymatic reactions in the biosynthesis of tetrahydropterins. nih.govnih.gov | Understanding the formation of specific stereoisomers of tetrahydrobiopterin. nih.govnih.gov |
Synthesis of Pterin Analogs for Molybdenum Cofactor Research
The molybdenum cofactor (Moco) is an essential component of a large family of enzymes and features a unique pyranopterin dithiolene ligand that coordinates a molybdenum atom. mdpi.comnih.govrsc.orgnih.gov The synthesis of pterin analogs that mimic the structure of Moco is of paramount importance for understanding its structure, function, and the catalytic mechanisms of molybdoenzymes.
A primary goal in this field is the synthesis of the tricyclic pyranopterin core. Various synthetic routes have been developed, often employing condensation reactions such as the Gabriel-Isay and Viscontini reactions to construct the pterin ring system with the necessary side chain for subsequent pyran ring formation. mdpi.comnih.gov A significant achievement has been the total synthesis of cyclic pyranopterin monophosphate (cPMP), a biosynthetic precursor to Moco. acs.orgresearchgate.netnewdrugapprovals.org
A crucial structural feature of Moco is the dithiolene group attached to the pterin side chain, which serves as the binding site for molybdenum. Therefore, a major focus of synthetic efforts has been the development of methods to introduce this functionality. researchgate.netfigshare.com A common strategy involves the initial synthesis of a 6-halopterin derivative, which then undergoes a Sonogashira coupling reaction with a protected alkyne. mdpi.com The resulting alkyne-substituted pterin can then be further elaborated to form the dithiolene moiety. mdpi.com
The synthesis of complete Moco model complexes, where a pterin-dithiolene ligand is coordinated to a molybdenum center, represents the ultimate goal for many researchers in this area. nih.govresearchgate.net These synthetic models allow for detailed spectroscopic and electrochemical studies that provide valuable insights into the electronic structure and redox properties of the native cofactor, which are difficult to probe directly within the enzyme's active site. nih.govresearchgate.net
| Analog Type | Synthetic Strategy | Research Purpose |
| Pyranopterins | Condensation reactions (e.g., Viscontini) followed by pyran ring cyclization. mdpi.comacs.orgresearchgate.netnewdrugapprovals.orgnih.gov | To replicate the tricyclic core of the molybdenum cofactor. |
| Pterin-Dithiolenes | Sonogashira coupling of 6-halopterins with alkynes, followed by dithiolene formation. mdpi.comresearchgate.netfigshare.com | To mimic the molybdenum-binding site of the cofactor. |
| Moco Model Complexes | Coordination of synthetic pterin-dithiolene ligands to molybdenum centers. nih.govresearchgate.net | To study the spectroscopic and electrochemical properties of the cofactor. |
Advanced Spectroscopic Characterization and Analytical Research of Pterins
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing 2-amino-1H-pteridin-4-one. The molecule exhibits distinct absorption maxima that are sensitive to the pH of the solvent, reflecting its different ionic forms. In neutral or phosphate (B84403) buffer (pH 6.0-7.0), the UV-Vis spectrum typically shows two main absorption peaks. One major peak is observed in the range of 254 nm to 276 nm, with another significant peak appearing around 350 nm to 360 nm. researchgate.netusra.edu The exact position of these maxima can vary slightly depending on the specific buffer and conditions used. researchgate.net For instance, in a phosphate buffer at pH 6.0, absorption maxima have been recorded at approximately 254 nm and 360 nm. researchgate.net
The pH of the solution significantly influences the absorption spectrum due to the protonation or deprotonation of the molecule. While specific data for this compound across a wide pH range is not detailed in the provided results, the general behavior of pterins suggests that shifts in the absorption maxima would occur upon moving to acidic or alkaline conditions. nih.gov
Table 1: UV-Vis Absorption Maxima of this compound
| Condition | λmax 1 (nm) | λmax 2 (nm) |
| Phosphate Buffer (pH 6.0) | ~254 | ~360 |
| Neutral pH | ~276 | ~350 |
| Neutral Solution | ~274 | ~350 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
¹H NMR Spectra: In a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d6), the ¹H NMR spectrum of this compound shows characteristic signals for the protons in the molecule. At a frequency of 600 MHz, proton signals have been reported at chemical shifts (δ) of 8.37 ppm and 8.64 ppm. nih.gov These signals correspond to the protons on the pteridine (B1203161) ring system.
¹³C NMR Spectra: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment. researchgate.net For instance, coordination with a metal ion can lead to shielding of the carbon atoms closer to the heteroaromatic ring system. rsc.org While a complete assignment of the ¹³C NMR spectrum for this compound is not fully detailed in the provided results, it is a critical technique for confirming the carbon skeleton and identifying any substitutions. researchgate.net
Table 3: ¹H NMR Chemical Shifts for this compound
| Solvent | Frequency | Chemical Shift (δ) in ppm |
| DMSO-d6 | 600 MHz | 8.37, 8.64 |
Mass Spectrometry (MS) for Pterin (B48896) Identification and Analysis
Mass spectrometry (MS) is a powerful analytical technique used for the identification and structural analysis of this compound by determining its mass-to-charge ratio (m/z). nih.gov The molecular weight of this compound is approximately 163.14 g/mol . nih.govnist.gov
In mass spectrometry, the molecule is first ionized to form a molecular ion (M+). This molecular ion is often energetically unstable and can undergo fragmentation, breaking into smaller, charged fragments. gbiosciences.comwikipedia.org The pattern of these fragments, known as the mass spectrum, is unique to the molecule and provides valuable structural information. gbiosciences.com For this compound, the mass spectrum would show a peak corresponding to the molecular ion and additional peaks corresponding to its various fragments. nist.gov Gas chromatography-mass spectrometry (GC-MS) has been used for the identification of 2-amino-4-hydroxy substituted pteridines. nih.gov Tandem mass spectrometry (MS/MS) can be used to further analyze the fragmentation patterns, providing more detailed structural insights. researchgate.net
Table 4: Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Weight | ~163.14 g/mol |
| Molecular Formula | C₆H₅N₅O |
Chromatographic Techniques for Pterin Separation and Quantification
Chromatographic techniques are essential for the separation and quantification of this compound from complex biological matrices. nih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of pterins. nih.govnih.govnih.gov Isocratic HPLC methods with reversed-phase columns, such as a C18 column, are commonly employed for the separation of pteridines. nih.gov The mobile phase composition is critical for achieving good separation and can be adjusted based on the specific pterins being analyzed. For instance, a mobile phase consisting of a phosphate buffer with citric acid, an ion-pairing reagent, and an organic modifier like acetonitrile (B52724) can be used. nih.gov
Detection in HPLC is often achieved using fluorescence or electrochemical detectors. nih.govmdpi.com Since this compound is naturally fluorescent, fluorescence detection provides high sensitivity. nih.gov For non-fluorescent reduced pterins, a post-column oxidation step can be used to convert them into their fluorescent forms before detection. nih.gov The sensitivity of HPLC methods can reach the femtomole level, allowing for the detection of very low concentrations of pterins. nih.gov
Table 5: HPLC Method Parameters for Pterin Analysis
| Parameter | Description |
| Column | Reversed-phase C18 |
| Detection | Fluorescence, Electrochemical |
| Sensitivity | Femtomole (fmol) range |
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of pterins. wikipedia.orgsciencepub.net HPTLC offers several advantages, including the ability to analyze multiple samples simultaneously, which can increase throughput. sciencepub.net In HPTLC, the sample is applied to a plate coated with a stationary phase, and the separation is achieved by developing the plate with a suitable mobile phase. longdom.org The separated compounds can then be visualized and quantified. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter used for identification. For pterin, an Rf value of 0.79 has been reported using a specific solvent system. researchgate.net
Table 6: HPTLC Parameter for Pterin
| Parameter | Value | Solvent System |
| Rf Value | 0.79 | Not specified |
X-ray Crystallography in Pterin Derivative Structure Determination
X-ray crystallography is an indispensable analytical technique for elucidating the precise three-dimensional atomic and molecular structure of crystalline solids. This method has been fundamental in determining the architecture of various pterin derivatives, revealing critical details about their molecular geometry, tautomeric forms, and the non-covalent interactions that govern their crystal packing. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map electron density and thereby determine the spatial arrangement of atoms, bond lengths, and bond angles with high precision.
The planar, nitrogen-rich heterocyclic structure of the pterin ring system allows for a variety of intermolecular interactions, including extensive hydrogen bonding and π-π stacking, which are crucial in both biological contexts and the formation of solid-state superstructures. Crystallographic studies of pterin derivatives provide invaluable insights into these interactions.
Detailed Research Findings from Pterin Derivatives
While a comprehensive single-crystal X-ray structure for the unsubstituted parent compound, this compound, is not extensively detailed in publicly accessible literature, numerous studies on its closely related derivatives provide a clear understanding of the structural characteristics of the pterin scaffold. Leucopterin (B1674811) (2-amino-7-hydroxypteridin-4-one), a white pigment found in the wings of butterflies, serves as an excellent analogue. Its crystal structure has been determined, offering a model for the molecular geometry and packing of pterins.
The crystal structure of leucopterin hemihydrate was successfully determined, revealing that it crystallizes in the monoclinic space group P2/c. iucr.org The analysis showed that the planar leucopterin molecules are organized into chains through an extensive network of hydrogen bonds. iucr.org These chains are further interconnected by additional hydrogen bonds, creating a highly efficient and dense molecular packing. iucr.org The density of leucopterin hemihydrate is remarkably high for an organic compound composed only of C, H, N, and O, measured at 1.909 g/cm³. iucr.org
Furthermore, crystallographic analysis of metal-pterin complexes, such as octahedral Ni(II) and Cd(II) derivatives, demonstrates the chelating capability of the pterin ligand. In these structures, the pterin molecules coordinate with the metal ions, and the resulting complexes self-assemble into supramolecular systems. acs.orgnih.gov The stability of these systems is dictated by a combination of coordination bonds and non-covalent interactions, including hydrogen bonds of the O-H···O, N-H···N, and N-H···O types, as well as π-π stacking between the aromatic pterin rings. acs.orgnih.gov
Studies on enzyme-bound pterin cofactors, such as 7,8-dihydro-L-biopterin cocrystallized with human phenylalanine hydroxylase, provide further structural insights. acs.org In this complex, the pterin molecule is held within the active site by seven hydrogen bonds and hydrophobic interactions, primarily with backbone atoms of the protein. acs.org Such studies are crucial for understanding the specific conformations and interactions required for biological activity.
The data from these derivatives consistently show the pteridine ring system to be largely planar, although slight deviations can occur upon substitution or binding to other molecules, as seen in the complex with phenylalanine hydroxylase. acs.org
Crystallographic Data for Pterin Derivatives
The following tables summarize key crystallographic findings for representative pterin derivatives, illustrating the type of detailed structural information obtained through X-ray diffraction analysis.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₅N₅O₃ · 0.5H₂O |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| Calculated Density | 1.909 g/cm³ |
| Interaction Type | Description | Examples |
|---|---|---|
| Hydrogen Bonding | Extensive networks involving the amino group (N-H), ring nitrogens (N), and the keto group (C=O). Forms chains and sheets. | N-H···N, N-H···O, O-H···O |
| π-π Stacking | Stacking of the planar aromatic pteridine rings, contributing to crystal stability. | Observed in metal-pterin complexes and other derivatives. |
| Coordination Bonds | Interaction between pterin nitrogen or oxygen atoms and a central metal ion. | [Ni(en)(pterin)₂], [Cd(en)(pterin)₂] |
Computational Chemistry and Molecular Modeling of 2 Amino 1h Pteridin 4 One
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations have been instrumental in characterizing the electronic structure of pterin (B48896). Both density functional theory (DFT) and ab initio methods have been employed to investigate its excited-state properties. nih.gov Studies reveal that the two strong absorption bands observed experimentally are due to π → π* transitions. nih.gov The primary emission band is attributed exclusively to the first 1(ππL(a)) excited state. nih.gov A vertically excited 1(n(N)π) state, which has a small oscillator strength, is slightly higher in energy than the 1(ππ*L(a)) state and is therefore less likely to be accessed by direct electronic transition. nih.gov
Theoretical methods are crucial for understanding the properties and reactivity of small organic molecules like pterin, ranging from determining the electronic structure of a single compound to modeling entire reaction mechanisms. mdpi.com The ability of ab initio methods to model both closed and open-shell systems provides the flexibility to investigate a wide range of pterins in various oxidation states. mdpi.com Bader's "Atoms-in-Molecules" quantum theory has been applied to pterin and its ionic forms, revealing that the bond orders within the pyrimidine (B1678525) ring change upon ionization and de-ionization. mdpi.com Neutral pterin exhibits a negative electrostatic potential along the axis of the O4 and N5 atoms, as well as along the N3 and N8 atoms. mdpi.com
| Property | Description | Source |
| Absorption Bands | Arise from strong π → π* transitions to 1(ππL(a)) and 1(ππL(b)) states. | nih.gov |
| Emission Band | Exclusively due to the first 1(ππL(a)) excited state. | nih.gov |
| 1(n(N)π) State | Has a small oscillator strength and is slightly higher in energy than the 1(ππ*L(a)) state. | nih.gov |
| Ionization Effects | Bond orders in the pyrimidine ring change upon ionization and de-ionization. | mdpi.com |
| Electrostatic Potential | Negative potential is observed along the O4-N5 and N3-N8 axes in neutral pterin. | mdpi.com |
Modeling of Excited-State Dynamics and Photophysical Pathways
Computational modeling has provided significant insights into the excited-state dynamics and photophysical pathways of pterin. nih.gov The 1(n(N)π*) state is thought to be involved in the photophysical processes of excited pterin through a 1(ππL(a)/n(N)π) conical intersection. nih.gov The radiationless decay of excited pterin back to the ground state involves overcoming an energy barrier of 13.8 kcal/mol for the acidic form to reach the (S1/S0) conical intersection. nih.gov This internal conversion process can be accelerated with increased excitation energy, which corresponds with experimentally observed reductions in fluorescence intensity. nih.gov
Oxidized pterins are known to be highly fluorescent and can act as photosensitizers, forming triplet excited states that lead to the production of singlet oxygen with high quantum yields. mdpi.com The photophysical and photochemical characteristics of several pterin compounds have been calculated for both their acidic and basic forms to determine how substituents at the C6 and C7 positions influence these properties. mdpi.com It has been found that pterins with electron-withdrawing substituents have larger ionization potentials, which correlates with their decreased ability to quench singlet oxygen. mdpi.com The quantum yield of singlet oxygen generation is dependent on the rate of energy transfer to molecular oxygen and the quantum yield of the triplet state formation. mdpi.com
| Photophysical Process | Computational Insights | Source |
| Radiationless Decay | Involves a 1(ππL(a)/n(N)π) conical intersection and a 13.8 kcal/mol barrier for the acidic form. | nih.gov |
| Internal Conversion | Rate increases with higher excitation energy, reducing fluorescence. | nih.gov |
| Photosensitization | Oxidized pterins form triplet states, leading to singlet oxygen generation. | mdpi.com |
| Substituent Effects | Functionality at C6 and C7 positions influences photochemical properties. | mdpi.com |
| Singlet Oxygen Quenching | Pterins with electron-withdrawing groups have higher ionization potentials and lower quenching rates. | mdpi.com |
Computational Analysis of Pterin-Ligand and Pterin-Metal Interactions
The interactions of pterin with ligands and metal ions are crucial for its biological functions and have been extensively studied using computational methods. nih.gov Pterins, with their planar heterocyclic ring systems, can form stable complexes with metals like ruthenium. nih.gov Chelation of ruthenium(II) at the N5 and O4 positions leads to intense metal-ligand charge-transfer (MLCT) transitions. nih.gov
Pterin can act as a bidentate ligand, binding metal ions at the O4 and N5 positions to form a five-membered ring. nih.gov This binding mode has been observed in complexes with copper, nickel, and cadmium. nih.gov For instance, self-assembled octahedral complexes with Ni(II) and Cd(II) have been reported, with a general formula of [M(en)(Ptr)2], where one metal ion coordinates with two pterin molecules. nih.gov
Computational studies have also explored interactions with metal anions. It has been shown that non-conventional hydrogen bonds can form between the N-H groups of pterins and copper, silver, and gold anions. nih.gov In these stable structures, two hydrogen bonds are typically formed between the pterin and the metal atom. nih.gov The bonds involving gold were found to be shorter, indicating a stronger interaction. nih.gov
| Metal Ion/Ligand | Interaction Details | Source |
| Ruthenium(II) | Chelation at N5 and O4 results in intense MLCT transitions. | nih.gov |
| Copper(II), Nickel(II), Cadmium(II) | Pterin acts as a bidentate ligand, binding at O4 and N5 to form a five-membered ring. | nih.gov |
| Metal Anions (Cu, Ag, Au) | Formation of non-conventional hydrogen bonds with N-H groups of pterin. | nih.gov |
| Gold Anion | Forms shorter and stronger bonds with pterin compared to copper and silver anions. | nih.gov |
Molecular Docking Studies of Pterin Derivatives with Biological Macromolecules
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target. This approach has been widely applied to study the interactions of pterin derivatives with various biological macromolecules. For example, docking studies have been crucial in understanding how pterin-based inhibitors interact with enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase-1 (PTR-1), which are important drug targets. ijpsjournal.comnih.gov
In one study, a pterin derivative was investigated as an inhibitor for human DHFR. ijpsjournal.com Computational docking simulations revealed that the molecule occupies the active site of the enzyme, forming critical hydrogen bonds with key amino acid residues involved in substrate binding. ijpsjournal.com These simulations suggested a competitive inhibition mechanism where the pterin derivative mimics the natural substrate, dihydrofolate. ijpsjournal.com
Similarly, molecular docking has been used to identify potential inhibitors of PTR-1 in Leishmania major, a parasite that causes leishmaniasis. nih.gov Virtual screening followed by docking analysis identified several pterin-like molecules with strong binding affinities and significant interactions with key residues in the enzyme's active site. nih.gov For instance, the crystallographic structure of PTR-1 complexed with methotrexate (B535133) showed hydrogen bonding interactions with TYR194 and SER111. nih.gov Such studies provide a solid foundation for the experimental validation and development of new therapeutic agents. nih.gov
| Target Macromolecule | Pterin Derivative Interaction | Key Findings from Docking | Source |
| Dihydrofolate Reductase (DHFR) | N-(4-Carboxy-4-{4-[(2,4-diamino-pteridin-6-ylmethyl)-amino]-benzoylamino}-butyl)-phthalamic acid | Occupies the active site, forms crucial hydrogen bonds, and acts as a competitive inhibitor. | ijpsjournal.com |
| Pteridine Reductase-1 (PTR-1) | Various pterin-like molecules | Exhibit strong binding affinities and interact with key residues like TYR194 and SER111. | nih.gov |
| Pteridine Reductase-1 (PTR-1) | Methotrexate (reference compound) | Forms hydrogen bonds with TYR194 and SER111. | nih.gov |
Research on Specific Pterin Derivatives and Their Biochemical Significance
Tetrahydrobiopterin (B1682763) (BH4) and its Precursors (e.g., Sepiapterin (B94604), 7,8-Dihydroneopterin (B1664191) Triphosphate)
Tetrahydrobiopterin (BH4), with the chemical formula C9H15N5O3, is an indispensable cofactor for several aromatic amino acid hydroxylases. wikipedia.org Its biosynthesis is a multi-step enzymatic process that begins with guanosine (B1672433) triphosphate (GTP). wikipedia.orgnih.gov
The de novo synthesis of BH4 involves three key enzymes:
GTP cyclohydrolase I (GCH1): This enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate. nih.govsandiego.edu
6-pyruvoyltetrahydropterin synthase (PTPS): This enzyme then converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin. nih.govsandiego.edu
Sepiapterin reductase (SPR): The final step involves the reduction of 6-pyruvoyltetrahydropterin to BH4, a reaction catalyzed by sepiapterin reductase. wikipedia.orgwikipedia.org
7,8-Dihydroneopterin triphosphate is a critical intermediate in this pathway. nih.gov In bacteria, it serves as a precursor for folate synthesis, while in vertebrates, it is channeled towards the production of tetrahydrobiopterin. nih.gov
Sepiapterin is another key precursor to BH4 and is involved in both the de novo and salvage pathways of BH4 synthesis. nih.gov The enzyme sepiapterin reductase catalyzes the NADPH-dependent reduction of sepiapterin to 7,8-dihydrobiopterin, which is then further reduced to BH4. wikipedia.orgnih.gov Mutations in the SPR gene can lead to sepiapterin reductase deficiency, a rare metabolic disorder characterized by a lack of BH4 in the brain, leading to neurotransmitter deficiencies. wikipedia.orgmedlineplus.gov
The primary biochemical significance of BH4 lies in its role as a cofactor for the following enzymes: wikipedia.orgnih.gov
Phenylalanine hydroxylase (PAH): Converts phenylalanine to tyrosine.
Tyrosine hydroxylase (TH): Essential for the synthesis of dopamine (B1211576), norepinephrine, and epinephrine.
Tryptophan hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin (B10506).
Nitric oxide synthase (NOS): Catalyzes the production of nitric oxide (NO), a crucial signaling molecule.
Given its central role in neurotransmitter and nitric oxide synthesis, BH4 is vital for numerous physiological processes, including vascular function, immune response, and neurological health. wikipedia.orgnih.govnih.gov
| Compound | Chemical Formula | Key Role | Enzymes Involved | Biochemical Significance |
|---|---|---|---|---|
| Tetrahydrobiopterin (BH4) | C9H15N5O3 | Cofactor | PAH, TH, TPH, NOS | Neurotransmitter synthesis, Nitric oxide production, Amino acid metabolism |
| Sepiapterin | C9H11N5O3 | Precursor | Sepiapterin Reductase (SPR) | Intermediate in the de novo and salvage pathways of BH4 synthesis |
| 7,8-Dihydroneopterin Triphosphate | C9H16N5O13P3 | Precursor | GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase | Central intermediate in the biosynthesis of folates (in bacteria) and tetrahydrobiopterin (in vertebrates) |
Neopterin (B1670844) as a Biomarker of Cellular Immune System Activation
Neopterin, with the chemical formula C9H11N5O4, is a catabolic product of guanosine triphosphate (GTP) and serves as a sensitive indicator of cellular immune system activation. creative-diagnostics.comnih.gov It is primarily produced by human monocytes and macrophages upon stimulation by the pro-inflammatory cytokine interferon-gamma (IFN-γ), which is released by activated T-lymphocytes. nih.govtandfonline.com
The measurement of neopterin concentrations in bodily fluids such as serum, urine, and cerebrospinal fluid provides valuable information about the status of the cell-mediated immune response. nih.gov Elevated levels of neopterin are associated with a range of conditions characterized by immune activation, including: creative-diagnostics.comnih.govtandfonline.comresearchgate.net
Infections: Viral (including HIV), intracellular bacterial, and parasitic infections.
Autoimmune Diseases: Rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.
Malignant Tumors: Various cancers, where neopterin levels can correlate with disease stage and prognosis.
Allograft Rejection: Monitoring neopterin can aid in the early detection of rejection episodes in transplant recipients.
Cardiovascular and Neurodegenerative Diseases: Increased neopterin levels have also been observed in these conditions, suggesting an underlying inflammatory component.
Because high neopterin production is linked to increased production of reactive oxygen species, it is also considered an indirect marker of oxidative stress. nih.gov
| Parameter | Description |
|---|---|
| Chemical Formula | C9H11N5O4 |
| Source | Primarily human monocytes and macrophages |
| Stimulus for Production | Interferon-gamma (IFN-γ) from activated T-cells |
| Clinical Significance | Marker for cellular immune activation and oxidative stress |
| Associated Conditions | Viral and intracellular infections, autoimmune diseases, cancer, allograft rejection |
Folates (Folic Acid and Derivatives) as Conjugated Pterins in Metabolism
Folates are a group of water-soluble B vitamins (vitamin B9) that are structurally considered conjugated pterins. oregonstate.eduresearchgate.net The basic structure of folic acid (C19H19N7O6) consists of a pteridine (B1203161) ring linked to para-aminobenzoic acid and a glutamate (B1630785) residue. researchgate.net While folic acid is the synthetic, oxidized form found in supplements and fortified foods, naturally occurring folates are reduced and typically have multiple glutamate residues. oregonstate.eduresearchgate.net
The primary and essential function of folates is their role in one-carbon metabolism . oregonstate.edu In their active coenzyme form, tetrahydrofolate (THF), they act as carriers of one-carbon units (e.g., methyl, methylene (B1212753), formyl groups). oregonstate.edu This transfer of one-carbon units is critical for several fundamental metabolic processes: oregonstate.edunih.gov
Nucleic Acid Synthesis: Folate coenzymes are required for the de novo synthesis of purines (adenine and guanine) and thymidylate, which are the building blocks of DNA and RNA.
Amino Acid Metabolism: They are involved in the interconversion of amino acids, such as the conversion of homocysteine to methionine.
Methylation Reactions: The synthesis of S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions, is dependent on folate. These methylation reactions are crucial for regulating gene expression and protein function.
Due to their central role in cell growth and division, adequate folate intake is particularly important during periods of rapid cell proliferation, such as pregnancy and infancy. nih.govhealthline.com
| Metabolic Process | Role of Folate Coenzymes | Biochemical Importance |
|---|---|---|
| Nucleic Acid Synthesis | Donation of one-carbon units for purine (B94841) and thymidylate synthesis | Essential for DNA and RNA production and repair |
| Amino Acid Metabolism | Involved in the interconversion of amino acids (e.g., homocysteine to methionine) | Maintains amino acid homeostasis |
| Methylation Reactions | Required for the synthesis of S-adenosylmethionine (SAM) | Crucial for DNA methylation, gene regulation, and protein function |
Other Naturally Occurring Pterins (e.g., Xanthopterin (B1683600), Isoxanthopterin (B600526), Leucopterin (B1674811), Rhamnopterin)
Besides the well-characterized pterins discussed above, a variety of other pterin (B48896) derivatives are found in nature, particularly as pigments in insects.
Xanthopterin (C6H5N5O2) is a yellow pigment found in the wings of many butterfly species and in the cuticle of insects like the Oriental hornet. nih.govwikipedia.org Research suggests that in the Oriental hornet, xanthopterin may function as a light-harvesting molecule, converting light into electrical energy. wikipedia.orgnewatlas.comsciencenews.orgresearchgate.netnih.govcalacademy.org It is also found in the urine of mammals as a metabolic product. wikipedia.orgtcichemicals.com
Isoxanthopterin is a colorless pterin that fluoresces with a violet-blue color. wildflowerfinder.org.uk It is found in the eyes of insects like Drosophila melanogaster. nih.gov It has been proposed that isoxanthopterin may serve as a "storage-excretion" form of nitrogen in insects. nih.gov
Leucopterin (C6H5N5O3) is a white pigment responsible for the coloration of the wings of certain butterflies, such as those from the Pieris genus. nih.govnih.govresearchgate.net Structural analysis has revealed that leucopterin forms a highly dense crystalline structure, which may contribute to the efficient light-scattering and opacity of the butterfly wings. nih.govnih.govresearchgate.netresearchgate.netiucr.org It can also be found in wasps and other insects. nih.govnih.govresearchgate.net
Rhamnopterin is another naturally occurring pterin, though less extensively studied than the others mentioned.
| Pterin | Color | Known Occurrence | Biochemical Significance/Function |
|---|---|---|---|
| Xanthopterin | Yellow | Butterfly wings, hornet cuticle | Pigmentation; potential role in light-harvesting |
| Isoxanthopterin | Colorless (violet-blue fluorescence) | Insect eyes (e.g., Drosophila) | Potential nitrogen storage-excretion form |
| Leucopterin | White | Butterfly wings (e.g., Pieris), wasps | Pigmentation; high density contributes to light scattering |
Synthetic Pterin Analogs and Their Use as Biochemical Probes
The structural similarity of synthetic pterin analogs to their natural counterparts has made them valuable tools as biochemical probes, particularly as enzyme inhibitors. By mimicking the natural substrate or cofactor, these synthetic compounds can bind to the active site of an enzyme and modulate its activity.
A prominent example is methotrexate (B535133) , a synthetic analog of folic acid. Methotrexate is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) . DHFR is responsible for reducing dihydrofolate to tetrahydrofolate, a crucial step in the regeneration of the active folate coenzyme pool. By inhibiting DHFR, methotrexate disrupts one-carbon metabolism, thereby interfering with DNA synthesis and cell division. This property has made methotrexate a cornerstone in chemotherapy for various cancers and as an immunosuppressant in the treatment of autoimmune diseases.
Other synthetic pterin analogs have been developed to target different enzymes in pterin-dependent pathways. These compounds serve as important research tools to:
Elucidate the mechanisms of enzyme action.
Investigate the physiological roles of specific metabolic pathways.
Serve as lead compounds in the development of new therapeutic agents.
The ability to synthesize pterin derivatives with specific modifications allows for the fine-tuning of their inhibitory properties and their use in a wide range of biochemical and pharmacological studies.
| Synthetic Analog | Natural Counterpart | Target Enzyme | Mechanism of Action | Application |
|---|---|---|---|---|
| Methotrexate | Folic Acid | Dihydrofolate Reductase (DHFR) | Competitive inhibition | Cancer chemotherapy, immunosuppression |
Emerging Research Directions and Future Perspectives in Pterin Chemistry
Development of Novel Pterin-Based Molecular Sensors
The inherent fluorescent properties of the pterin (B48896) scaffold make it an attractive candidate for the development of molecular sensors. mdpi.com Researchers are leveraging these photophysical characteristics to design probes capable of detecting a variety of analytes, including metal ions and biological macromolecules. The principle often involves designing a pterin derivative where the fluorescence is quenched or enhanced upon binding to a specific target.
The redox and photophysical properties of Rhenium (Re)-pterin complexes, for example, have been investigated for their potential in sensor development. nih.gov The interaction between the metal and the pterin ligand can alter the electronic structure, leading to detectable changes in absorption or emission spectra upon interaction with an analyte. nih.gov
Genetically encoded sensors represent another frontier. While much of the work has focused on fluorescent proteins, the unique properties of pterins could be integrated into hybrid probes. nih.govnih.govmdpi.com These systems typically consist of a metal-binding domain linked to a fluorophore. nih.gov The binding of a metal ion induces a conformational change that alters the fluorescence, allowing for real-time monitoring of ion dynamics in living systems. mdpi.com The development of pterin-based sensors could offer alternative spectral properties and sensing mechanisms.
Table 1: Principles of Pterin-Based Molecular Sensing
| Sensing Strategy | Principle of Operation | Target Analytes | Reference |
| Fluorescence Modulation | The inherent fluorescence of the pterin ring is altered (quenched or enhanced) upon binding to a target analyte. | Metal Ions, Biomarkers | mdpi.com |
| Metal-Complex Probes | A complex of a metal (e.g., Rhenium) and a pterin derivative exhibits changes in its photophysical properties upon interaction with a target. | Various | nih.gov |
| Genetically Encoded Hybrid Sensors | A pterin-based fluorophore is coupled with a biological recognition element (e.g., a protein or aptamer) that binds a specific target, causing a conformational change and a fluorescence signal. | Proteins, Metal Ions | nih.govmdpi.com |
Exploration of Unconventional Chemical Transformations for Pterin Derivatization
A significant challenge in pterin chemistry is the low solubility and reactivity of the core pterin scaffold, which has historically limited the synthesis of novel derivatives. mdpi.comnih.gov Traditional methods often require harsh conditions and result in low yields. nih.gov To overcome these hurdles, researchers are exploring unconventional strategies that offer more efficient and versatile routes to functionalized pterins.
One promising approach involves avoiding direct modification of the insoluble pterin backbone. Instead, chemists synthesize a more reactive precursor, such as a 6-chloro or 6-tosyl pterin derivative. mdpi.comnih.gov These activated intermediates can then readily participate in modern cross-coupling reactions. For instance, Suzuki and Sonogashira cross-coupling reactions have been successfully employed to introduce a wide variety of aryl and alkynyl groups at the C-6 position, a common site of substitution in biologically important pterins. mdpi.comnih.gov This strategy represents a more atom-economic and efficient pathway to novel pterin derivatives. nih.gov
Mechanochemistry, specifically ball milling, is another innovative technique being applied to pterin chemistry. mdpi.com By combining reactants in a metal jar with a steel ball and milling them, chemical transformations can occur in the absence or with minimal use of solvents. This method has been used for the reduction of pterin heterocycles using sodium metal and D(+)-glucose, providing a simple and cost-effective route to reduced pteridines like 5,6,7,8-tetrahydropterin. nih.gov
Table 2: Comparison of Pterin Derivatization Strategies
| Method | Description | Advantages | Challenges | Reference |
| Traditional Synthesis (e.g., Gabriel-Isay) | Condensation of a pyrimidine (B1678525) precursor with an aliphatic molecule under acidic conditions. | Established methodology. | Limited substituent selection, harsh conditions, low yields. | mdpi.comnih.gov |
| Precursor Activation & Cross-Coupling | Synthesis of an activated intermediate (e.g., 6-tosyl-pterin) followed by Suzuki or Sonogashira coupling. | Wider range of accessible derivatives, higher efficiency, better atom economy. | Requires multi-step synthesis of the precursor. | mdpi.comnih.gov |
| Mechanochemistry (Ball Milling) | Solvent-free or low-solvent reaction induced by mechanical force. | Cost-effective, environmentally friendly, overcomes solubility issues. | Reaction monitoring can be difficult; scalability may be a concern. | nih.gov |
Advanced Spectroscopic Techniques for In Situ Pterin Dynamics Monitoring
Understanding the function of pterins, particularly in photoreception and redox processes, requires observing their behavior on extremely short timescales. Advanced spectroscopic techniques are crucial for monitoring these rapid dynamics in situ.
Femtosecond transient absorption spectroscopy is a powerful tool for this purpose. nd.edu This method uses an ultrafast laser pulse (the "pump") to excite the pterin molecule and a second, delayed pulse (the "probe") to measure the absorption spectrum of the transient excited states. nd.edubowdoin.edu By varying the delay time between the pump and probe pulses, researchers can construct a molecular movie of the photochemical and photophysical events that occur on a timescale of femtoseconds to picoseconds. nd.edu This has been instrumental in characterizing the singlet and triplet excited states of pterins, understanding electron transfer reactions, and elucidating their role as photogenerators of singlet oxygen. nih.govnd.edu Such studies provide mechanistic details that are impossible to obtain with conventional, steady-state spectroscopy. bowdoin.edu
The integration of spectroscopic techniques like infrared photodissociation spectroscopy with liquid chromatography-tandem mass spectrometry is also necessary for characterizing the complex chemistry of pterin free radical species, which are key intermediates in many of their biological functions. nih.gov
Interdisciplinary Approaches Integrating Pterin Biochemistry and Synthetic Methodology
The synergy between synthetic chemistry and biochemistry is accelerating progress in pterin research. mdpi.com This interdisciplinary approach allows for the rational design and synthesis of pterin analogs to probe and modulate biological pathways.
A prime example is the study of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway and the target of sulfonamide antibiotics. Chemists have developed novel strategies to synthesize pterin-sulfonamide conjugates. nih.gov These synthetic molecules are then used by biochemists to perform enzyme inhibition assays and by microbiologists to test for antibacterial activity. nih.gov X-ray crystallography of these conjugates bound to the DHPS active site provides structural insights into their mechanism of action, revealing that they mimic the natural enzymatic product. nih.gov This integrated approach not only clarifies the long-standing mechanism of sulfa drugs but also provides a platform for developing new antibacterial agents.
Similarly, the synthesis of novel 6-aryl pterin derivatives via Suzuki cross-coupling has produced compounds that have been investigated for their immunosuppressive and anti-inflammatory activities. nih.gov This demonstrates a powerful cycle where synthetic methodology provides new chemical tools that, in turn, enable the exploration of pterin biochemistry and pharmacology.
Investigation of Pterin Function in Bacterial Behavior and Virulence
Beyond their well-known roles as enzymatic cofactors, pterins are emerging as important signaling molecules in bacteria, directly influencing their behavior and virulence. researchgate.net A landmark discovery was the identification of a pterin-dependent signaling pathway in the plant pathogen Agrobacterium tumefaciens that regulates its transition to a biofilm lifestyle. nih.govresearchgate.net
Research has shown that intracellular pterins can control the activity of dual-function enzymes that synthesize and degrade the second messenger cyclic diguanylate monophosphate (c-di-GMP). researchgate.netnih.gov In A. tumefaciens, a periplasmic pterin-binding protein, PruR, is hypothesized to sense pterins and transduce a signal that ultimately controls the activity of the diguanylate cyclase-phosphodiesterase DcpA. researchgate.net This regulation of c-di-GMP levels is critical for controlling surface attachment and biofilm formation, which are key aspects of bacterial virulence. nih.govresearchgate.net
This discovery of pterin-dependent signaling is a significant shift in understanding bacterial regulation, suggesting that pterins may function as a class of signaling molecules analogous to quorum-sensing autoinducers. researchgate.net This opens up new avenues for research into antibacterial interventions, as targeting this pathway could provide a novel strategy for controlling bacterial infections and biofilm-related problems. nih.gov The production of certain virulence factors can drain metabolic pathways, creating a fitness cost; by understanding how pterins regulate these interconnected systems, new therapeutic targets may be identified. microbiologysociety.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-1H-pteridin-4-one, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis of this compound (a pterin derivative) can be optimized using Mannich or retro-Mannich reactions, as demonstrated in analogous quinolinone syntheses . Key factors include adjusting solvent systems (e.g., ethanol or methanol), temperature control (room temperature to reflux), and catalyst selection. For example, yields of 61–93% were achieved in related compounds by optimizing stoichiometry and purification via silica gel chromatography . Monitoring reaction progress with TLC and employing recrystallization for final purification are recommended.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For instance, ¹H NMR chemical shifts in the range of δ 6.5–8.5 ppm help identify aromatic protons, while HRMS validates molecular weight within ±1 ppm error . Infrared (IR) spectroscopy can confirm functional groups like carbonyl (C=O) stretching at ~1650–1700 cm⁻¹. Cross-referencing with databases (e.g., PubChem) ensures accurate assignments .
Q. How can researchers ensure purity of this compound for biological assays?
- Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) using a C18 column and UV detection at 254 nm. Recrystallization from ethanol/water mixtures or preparative TLC can remove impurities. For hygroscopic samples, lyophilization under vacuum is advised .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound derivatives in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution and reactive sites (e.g., amino or carbonyl groups). Molecular docking studies (using AutoDock Vina) predict binding affinities to biological targets like enzymes or receptors. For example, pyrimidine derivatives have been designed as nitric oxide synthase inhibitors by combining synthetic data with docking scores . Validate predictions experimentally via kinetic assays or X-ray crystallography .
Q. What methodologies are recommended for resolving contradictions in biological activity data observed across studies of pteridinone derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Address this by:
- Replicating experiments under standardized conditions (e.g., ISO guidelines).
- Using orthogonal assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition).
- Conducting stability studies (e.g., HPLC monitoring of degradation under physiological pH/temperature) .
Q. What strategies are effective for modifying the pteridinone core to enhance solubility without compromising bioactivity?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions via nucleophilic substitution or Pd-catalyzed cross-coupling. For example, Mannich reactions with morpholine or piperidine improve aqueous solubility while maintaining inhibitory activity . Evaluate logP values (via shake-flask method) and correlate with in vitro permeability (Caco-2 assays) .
Data Analysis & Validation
Q. How should researchers approach structural elucidation when NMR data conflicts with crystallographic findings?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Use variable-temperature NMR to detect tautomeric equilibria. Complement with X-ray diffraction to confirm dominant solid-state structure. For ambiguous cases, compare with DFT-optimized geometries .
Q. What statistical methods are appropriate for analyzing dose-response relationships in pteridinone-based inhibitors?
- Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using nonlinear regression (GraphPad Prism). Assess significance via ANOVA with post-hoc tests (e.g., Tukey’s). For small datasets, Bootstrap resampling provides robust error estimates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
